molecular formula C20H18N2O6 B11441735 Methyl 2-({[5-(3,4-dimethoxyphenyl)isoxazol-3-yl]carbonyl}amino)benzoate

Methyl 2-({[5-(3,4-dimethoxyphenyl)isoxazol-3-yl]carbonyl}amino)benzoate

Cat. No.: B11441735
M. Wt: 382.4 g/mol
InChI Key: JZHNJGJGLLFZIA-UHFFFAOYSA-N
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Description

Methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a benzoate ester group, an oxazole ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring through a cyclization reaction. The starting materials often include 3,4-dimethoxybenzaldehyde and an appropriate amide precursor. The reaction conditions usually involve the use of catalysts and solvents such as acetic acid or dimethylformamide (DMF) under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or ethanol.

Major Products Formed

Scientific Research Applications

Methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate involves its interaction with specific molecular targets. The oxazole ring and the dimethoxyphenyl group are crucial for its binding affinity to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(3,4-dimethoxyphenyl)methoxy]benzoate
  • 3,4-Dimethoxyphenyl derivatives
  • Oxazole-based compounds

Uniqueness

Methyl 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-amido]benzoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of an oxazole ring with a dimethoxyphenyl group and a benzoate ester is not commonly found in other compounds, making it a valuable subject for research .

Properties

Molecular Formula

C20H18N2O6

Molecular Weight

382.4 g/mol

IUPAC Name

methyl 2-[[5-(3,4-dimethoxyphenyl)-1,2-oxazole-3-carbonyl]amino]benzoate

InChI

InChI=1S/C20H18N2O6/c1-25-16-9-8-12(10-18(16)26-2)17-11-15(22-28-17)19(23)21-14-7-5-4-6-13(14)20(24)27-3/h4-11H,1-3H3,(H,21,23)

InChI Key

JZHNJGJGLLFZIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=CC=C3C(=O)OC)OC

Origin of Product

United States

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